molecular formula C17H27N3OS B11075179 N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide

N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide

Cat. No.: B11075179
M. Wt: 321.5 g/mol
InChI Key: GXIGPDZGDQNIQA-UHFFFAOYSA-N
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Description

N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an adamantane core, a piperazine ring, and a carbothioyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 4-methylpiperazine-1-carbothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide is unique due to its adamantane core, which imparts rigidity and enhances its stability. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C17H27N3OS

Molecular Weight

321.5 g/mol

IUPAC Name

N-(4-methylpiperazine-1-carbothioyl)adamantane-1-carboxamide

InChI

InChI=1S/C17H27N3OS/c1-19-2-4-20(5-3-19)16(22)18-15(21)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,2-11H2,1H3,(H,18,21,22)

InChI Key

GXIGPDZGDQNIQA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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